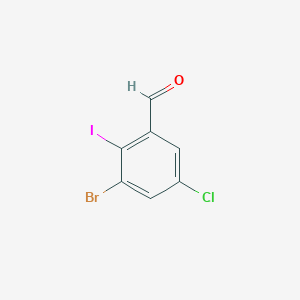

3-Bromo-5-chloro-2-iodobenzaldehyde

Description

3-Bromo-5-chloro-2-iodobenzaldehyde is a halogenated benzaldehyde derivative with a molecular formula of C₇H₃BrClIO. It features bromine (position 3), chlorine (position 5), and iodine (position 2) substituents on the aromatic ring, alongside an aldehyde functional group. This compound serves as a critical intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) where halogens act as leaving groups. Its structural complexity and heavy halogen substituents influence its electronic properties, solubility, and reactivity, making it valuable in pharmaceuticals and materials science .

Properties

IUPAC Name |

3-bromo-5-chloro-2-iodobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClIO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJCVFRRFGLFDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)I)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure

Advantages and Limitations

-

Advantages : Eco-friendly, room-temperature compatibility, high regioselectivity.

-

Limitations : Enzyme stability issues at scale, longer reaction times (24–48 hours).

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantage | Major Limitation |

|---|---|---|---|---|---|

| Stepwise Halogenation | 72 | 18 | 0–80 | High purity | Multiple purification steps |

| One-Pot | 58 | 12 | 50 | Reduced steps | Moderate regioselectivity |

| Enzymatic | 63 | 24 | 30 | Sustainability | Scalability challenges |

Challenges and Optimization Strategies

Regioselectivity Control

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-iodobenzaldehyde can undergo various types of chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides. Conditions often involve the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts like palladium.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are commonly used.

Coupling Reactions: Reagents include boronic acids and palladium catalysts, typically conducted under inert atmosphere and at elevated temperatures.

Major Products Formed

Substitution Reactions: Products include substituted benzaldehyde derivatives with various functional groups.

Oxidation and Reduction Reactions: Products include 3-Bromo-5-chloro-2-iodobenzoic acid and 3-Bromo-5-chloro-2-iodobenzyl alcohol.

Coupling Reactions: Products include biaryl compounds with diverse substituents.

Scientific Research Applications

3-Bromo-5-chloro-2-iodobenzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the study of halogenated aromatic compounds.

Biology: It can be used in the development of biologically active molecules and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-iodobenzaldehyde depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms can act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the aldehyde group undergoes changes in oxidation state, leading to the formation of different functional groups. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Key Compounds for Comparison:

3-Bromo-5-chloro-4-hydroxybenzaldehyde (CAS 1849-76-9): Differs by a hydroxyl group at position 4 instead of iodine at position 2. The hydroxyl group enhances hydrogen bonding, increasing solubility in polar solvents compared to the target compound .

3-Bromo-5-chlorosalicylaldehyde (CAS 19652-32-5): Contains a hydroxyl group at position 2 (salicylaldehyde structure), altering electronic effects and enabling chelation in metal-catalyzed reactions .

4-Bromo-2-fluoro-5-iodobenzaldehyde (CAS 1803588-49-9): Substitutes chlorine with fluorine (position 2) and bromine at position 4.

3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde : Features a bulky tert-butyl group, introducing steric hindrance that slows reaction kinetics compared to the less hindered target compound .

Table 1: Substituent Effects on Reactivity

Physical Properties

Halogenation significantly impacts physical properties:

- Molecular Weight : The target compound (MW ≈ 361.36 g/mol) is heavier than simpler derivatives like 3-chlorobenzaldehyde (MW ≈ 140.57 g/mol) due to bromine and iodine .

- Melting Points : Steric hindrance and intermolecular forces vary. For example, 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde has a higher melting point due to bulky tert-butyl packing , while the target compound’s iodine may reduce crystallinity.

Table 2: Physical Property Comparison

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|

| 3-Bromo-5-chloro-2-iodobenzaldehyde | 361.36 | Not reported | Moderate (halogen effects) |

| 3-Chlorobenzaldehyde | 140.57 | 46–48 | High |

| 3-Bromo-5-chlorosalicylaldehyde | 250.89 | 120–125 | Moderate (OH enhances) |

Biological Activity

3-Bromo-5-chloro-2-iodobenzaldehyde is a halogenated aromatic aldehyde that has garnered interest in medicinal chemistry due to its unique electronic properties and potential biological activities. This compound, characterized by the presence of bromine, chlorine, and iodine substituents on the benzaldehyde moiety, exhibits a range of biological activities that are important for drug discovery and development.

Chemical Structure and Properties

The molecular formula of 3-Bromo-5-chloro-2-iodobenzaldehyde is C₇H₄BrClI. The structural features include:

- Bromine (Br) at position 3

- Chlorine (Cl) at position 5

- Iodine (I) at position 2

- An aldehyde group (CHO) which contributes to its reactivity.

The presence of these halogens can enhance the compound's ability to interact with biological macromolecules, potentially leading to increased biological activity.

Antimicrobial Activity

Research has indicated that halogenated benzaldehydes can exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated that halogen substitutions can enhance the interaction with microbial enzymes, leading to increased efficacy against various pathogens. For instance, compounds similar to 3-Bromo-5-chloro-2-iodobenzaldehyde have shown promising activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity

The cytotoxic effects of halogenated compounds are critical for evaluating their potential as therapeutic agents. In vitro studies have shown that 3-Bromo-5-chloro-2-iodobenzaldehyde exhibits cytotoxicity against cancer cell lines. The selectivity index, which compares the cytotoxicity in normal cells versus cancer cells, is an important metric for assessing the therapeutic potential of this compound. For example, one study reported a selectivity ratio indicating that while the compound was effective against cancer cells, it showed lower toxicity in normal human cell lines .

The mechanism by which 3-Bromo-5-chloro-2-iodobenzaldehyde exerts its biological effects may involve:

- Reactivity with Nucleophiles : The aldehyde group can undergo nucleophilic addition reactions, forming stable adducts with various biological molecules such as proteins and nucleic acids.

- Halogen Interactions : The presence of halogens can facilitate interactions with receptors or enzymes, potentially modulating their activity. This is particularly relevant in drug design where such interactions can enhance binding affinity and specificity .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several halogenated benzaldehydes, including 3-Bromo-5-chloro-2-iodobenzaldehyde. The results indicated that compounds with multiple halogen substitutions exhibited enhanced activity against resistant strains of bacteria compared to their non-halogenated counterparts .

- Cytotoxicity Assessment : In a comparative study assessing various benzaldehyde derivatives, 3-Bromo-5-chloro-2-iodobenzaldehyde was found to have a notable cytotoxic effect on human cancer cell lines while maintaining a favorable selectivity index compared to standard chemotherapeutics .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activities of 3-Bromo-5-chloro-2-iodobenzaldehyde:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-5-chloro-2-iodobenzaldehyde, and how can purity be optimized?

- Methodology :

- Halogenation strategies : Sequential halogenation (e.g., bromination followed by iodination) under controlled conditions (e.g., using N-bromosuccinimide or iodine monochloride) is common. Ensure regioselectivity by protecting the aldehyde group during halogenation steps to avoid side reactions .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/dichloromethane mixtures is effective. Monitor purity via HPLC (C18 column, UV detection at 254 nm) or GC-MS .

Q. How can the structure of 3-bromo-5-chloro-2-iodobenzaldehyde be confirmed experimentally?

- Analytical techniques :

- NMR : H and C NMR to confirm substitution patterns (e.g., aldehydic proton at ~10 ppm, aromatic proton splitting due to halogen proximity) .

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXD/SHELXS (for structure solution) is recommended. Heavy atoms (Br, I) enhance scattering, aiding in phasing .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]: 370.78 g/mol) .

Q. What safety protocols are critical when handling this compound?

- Hazard mitigation :

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles. Use in a fume hood due to potential aldehyde vapor release .

- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Store in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How can computational modeling predict reactivity in cross-coupling reactions involving 3-bromo-5-chloro-2-iodobenzaldehyde?

- Computational approaches :

- DFT calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura coupling. Iodine (vs. bromine) typically exhibits higher reactivity due to lower C–X bond dissociation energy.

- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to assess stabilization of intermediates. Compare with experimental yields to validate models .

Q. What strategies resolve contradictions in crystallographic data for halogenated benzaldehyde derivatives?

- Data reconciliation :

- Twinned crystals : Use SHELXPRO to detect twinning and refine structures with HKLF5 format. Adjust absorption corrections for heavy atoms .

- Disorder modeling : For disordered halogen positions, employ PART instructions in SHELXL and validate via residual electron density maps .

Q. How do steric and electronic effects influence the aldehyde group’s reactivity in multi-step syntheses?

- Experimental design :

- Kinetic studies : Monitor aldehyde oxidation (e.g., to carboxylic acid) via FTIR (C=O stretch at ~1700 cm) under varying conditions (pH, temperature).

- Protection/deprotection : Compare acetal protection (e.g., ethylene glycol) vs. direct use in Grignard reactions. Quantify yields to determine optimal conditions .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical fidelity?

- Process optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.